molecular formula C15H21N3O2S B1416147 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-66-6

6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B1416147
M. Wt: 307.4 g/mol
InChI Key: QZYODPUSJMPSOA-UHFFFAOYSA-N
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Description

“6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential. It is used for pharmaceutical testing .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” was analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular weight of this compound is 307.42 .


Physical And Chemical Properties Analysis

The physical form of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is solid .

Scientific Research Applications

Anticancer Potential

6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine derivatives have shown promise as potential anticancer agents. A study synthesized various novel derivatives and tested their in-vitro cytotoxic activity using MTT assay. These derivatives were found to exhibit significant anticancer properties (Dave et al., 2012).

Antifungal Properties

Compounds containing 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine have shown effectiveness as antifungal agents. A study synthesized and evaluated various derivatives against fungi like Aspergillus terreus and Aspergillus niger, finding some derivatives to be highly effective (Jafar et al., 2017).

Synthetic Reactions with Amines

The reactivity of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine with different amines has been a subject of research, exploring its potential in forming new chemical compounds. Studies have explored reactions with morpholine, piperidine, and pyrrolidine, yielding various amides and enamines (Buggle et al., 1978).

Antibacterial Activities

Some derivatives of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine have been investigated for their antibacterial activities. Synthesized compounds were tested against various bacterial strains, showing significant antibacterial properties (Vartale et al., 2008).

Synthesis and Characterization

The synthesis and structural analysis of derivatives of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine for various applications have been a key area of research. Studies focus on the synthesis process, yield, and structural confirmation using techniques like NMR and IR spectroscopy (Ai, 2008).

properties

IUPAC Name

6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYODPUSJMPSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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